4,4'-(4-Phenylcyclohexylidene)bisphenol

Vue d'ensemble

Description

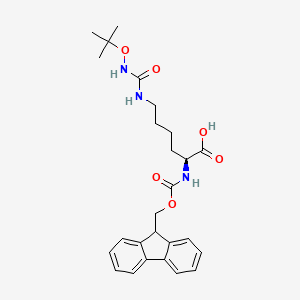

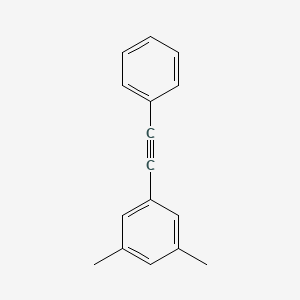

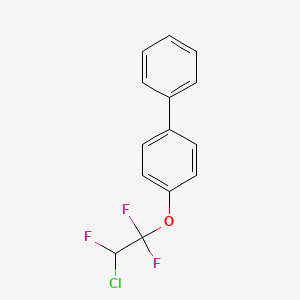

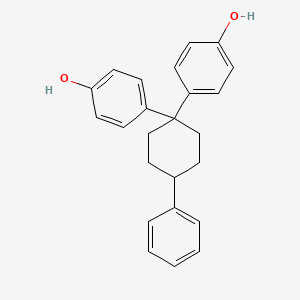

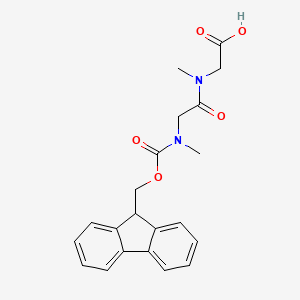

4,4'-(4-Phenylcyclohexylidene)bisphenol, also known as 4,4'-Bis(4-hydroxyphenyl)cyclohexane (BPCH) or 4,4'-Isopropylidenediphenol (IPDP), is an important industrial chemical that has been used in a variety of applications. BPCH is a white, crystalline solid with a melting point of 206 °C and a molecular weight of 262.3 g/mol. It is a highly hydrophobic compound, insoluble in water, and is mainly used as a monomer in the production of polymers, paints, coatings, and adhesives. In addition, BPCH has also been used as an antioxidant in food packaging and as a plasticizer for PVC.

Applications De Recherche Scientifique

DNA Adsorption and Extraction

Bisphenol Z has been utilized in the synthesis of poly(4,4′-cyclohexylidene bisphenol oxalate)/silica nanocomposites which show promising results in DNA adsorption studies . These nanocomposites have been tested for their DNA extraction capabilities, with variations in the monomer/silica ratio affecting the size, morphology, and efficiency of DNA extraction. The high surface area of these composites contributes to their effectiveness in solid-phase DNA extraction, making them valuable in genetic engineering and molecular biology research.

Nanocomposite Synthesis

The compound serves as a monomer in the formation of nanocomposites with fumed silica. These nanocomposites are characterized by techniques such as SEM, FTIR spectroscopy, DSC, TGA, XRD, and BET analysis . The resulting materials have potential applications in nanotechnology, including the development of new materials with enhanced mechanical, thermal, and chemical properties.

Polymer Surface Modification

Poly(4,4′-cyclohexylidene bisphenol oxalate) has been studied following surface modification and composite formation with microcrystalline cellulose and magnetic iron oxide nanoparticles . This modification enhances the material’s properties, making it suitable for advanced applications in materials science, such as in the creation of smart materials with responsive surfaces.

Propriétés

IUPAC Name |

4-[1-(4-hydroxyphenyl)-4-phenylcyclohexyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O2/c25-22-10-6-20(7-11-22)24(21-8-12-23(26)13-9-21)16-14-19(15-17-24)18-4-2-1-3-5-18/h1-13,19,25-26H,14-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWWXYNBBKULSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-(4-Phenylcyclohexylidene)bisphenol | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine trihydrochloride](/img/structure/B6291786.png)

![5-[[1-(3-Fluoropropyl)azetidin-3-yl]amino]pyridine-2-carbaldehyde](/img/structure/B6291811.png)